molecular formula C16H15BrN2O4 B5003425 2-(4-bromo-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

2-(4-bromo-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

Cat. No. B5003425
M. Wt: 379.20 g/mol
InChI Key: FZPPYINLSZBDRO-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound is commonly referred to as BMN-673, and it belongs to a class of compounds known as PARP inhibitors. PARP inhibitors have been shown to have promising effects in cancer treatment due to their ability to inhibit the repair of DNA damage in cancer cells.

Mechanism of Action

BMN-673 works by inhibiting the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in the repair of DNA damage in cells. Inhibition of PARP prevents the repair of DNA damage, leading to the accumulation of DNA damage in cancer cells. This accumulation of DNA damage ultimately leads to cell death.
Biochemical and Physiological Effects:
BMN-673 has been shown to have a selective effect on cancer cells. It has been shown to be less toxic to normal cells compared to traditional chemotherapy agents. BMN-673 has also been shown to have a long half-life, which allows for less frequent dosing.

Advantages and Limitations for Lab Experiments

BMN-673 has several advantages for lab experiments. It has a high potency, which allows for the use of lower concentrations in experiments. It also has a long half-life, which allows for less frequent dosing. However, BMN-673 has some limitations, such as its high cost and limited availability.

Future Directions

There are several future directions for research on BMN-673. One area of research is the combination of BMN-673 with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the development of biomarkers to predict response to BMN-673 treatment. Additionally, there is a need for research on the potential therapeutic effects of BMN-673 in other diseases, such as sickle cell anemia and stroke.
Conclusion:
In conclusion, BMN-673 is a promising compound that has gained significant attention in scientific research due to its potential therapeutic effects in cancer treatment and other diseases. The synthesis of BMN-673 involves a series of chemical reactions that result in the formation of the final product. BMN-673 works by inhibiting the enzyme PARP, leading to the accumulation of DNA damage in cancer cells and ultimately cell death. BMN-673 has several advantages for lab experiments, such as its high potency and long half-life, but also has some limitations, such as its high cost and limited availability. There are several future directions for research on BMN-673, including the combination of BMN-673 with other cancer treatments and the development of biomarkers to predict response to treatment.

Synthesis Methods

The synthesis of BMN-673 involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 4-bromo-3-methylphenol with 4-methyl-2-nitroaniline in the presence of acetic anhydride and sulfuric acid. This reaction results in the formation of 2-(4-bromo-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide. The final product is then purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

BMN-673 has been extensively studied for its potential therapeutic effects in cancer treatment. PARP inhibitors, such as BMN-673, have been shown to be effective in treating cancers that have a defect in the DNA repair pathway. These cancers include breast, ovarian, and prostate cancers. BMN-673 has also been shown to have potential therapeutic effects in other diseases, such as sickle cell anemia and stroke.

properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-10-3-6-14(15(7-10)19(21)22)18-16(20)9-23-12-4-5-13(17)11(2)8-12/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPPYINLSZBDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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